molecular formula C22H18ClN3O3S B2365770 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895459-20-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2365770
CAS No.: 895459-20-8
M. Wt: 439.91
InChI Key: XVHNJTTZLSRGNO-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfonyl propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate aldehyde. The resulting benzimidazole derivative is then subjected to further functionalization to introduce the phenyl and sulfonyl propanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c23-15-9-11-16(12-10-15)30(28,29)14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHNJTTZLSRGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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